1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine
Description
This compound is a pyrazole-based methanamine derivative featuring a 3-isopropyl-1-methyl-substituted pyrazole core linked to a thienylmethylamine moiety.
Properties
Molecular Formula |
C13H20ClN3S |
|---|---|
Molecular Weight |
285.84 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N3S.ClH/c1-10(2)13-7-11(16(3)15-13)8-14-9-12-5-4-6-17-12;/h4-7,10,14H,8-9H2,1-3H3;1H |
InChI Key |
OMMNVOGIESTPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CS2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, the reaction between hydrazine hydrate and 3-isopropyl-2,4-pentanedione under acidic conditions (e.g., acetic acid) yields the 3-isopropyl-1-methyl-1H-pyrazole intermediate. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Temperature | 80–100°C | Slow heating to avoid side reactions |
| Solvent | Ethanol/water mixture | Azeotropic removal of water |
| Reaction Time | 6–8 hours | Catalytic HCl (0.1–0.5 mol%) |
The product is purified via recrystallization from hexane/ethyl acetate (3:1), achieving >85% purity.
Alkylation for Methyl and Isopropyl Groups
Methyl and isopropyl groups are introduced sequentially via nucleophilic substitution. Methyl iodide reacts with the pyrazole nitrogen in dimethylformamide (DMF) at 60°C for 4 hours, followed by isopropyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 40°C, 12 hours). Excess alkylating agents (1.5–2.0 eq) drive the reaction to completion, with quenching via aqueous sodium bicarbonate.
Thienylmethylamine Coupling
The final step involves coupling the pyrazole intermediate with 2-thienylmethylamine via a reductive amination or nucleophilic substitution. A preferred method uses 2-thienylmethyl chloride and the pyrazole methanamine derivative in tetrahydrofuran (THF) with potassium carbonate (2.5 eq) at reflux (66°C) for 24 hours. Post-reaction workup includes filtration, solvent evaporation, and column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in 70–75% yield.
Industrial-Scale Production Strategies
Catalytic Process Intensification
Industrial protocols replace traditional solvents with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, to enhance sustainability. Continuous flow reactors achieve higher throughput:
| Metric | Batch Process | Continuous Flow (2-MeTHF) |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 70% | 82% |
| Solvent Recovery | 60% | 95% |
Purification and Quality Control
Industrial purification employs simulated moving bed (SMB) chromatography to separate regioisomers, a common impurity in pyrazole syntheses. Final product specifications include:
| Parameter | Requirement | Analytical Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column, UV 254 nm) |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Comparative Analysis of Synthetic Methodologies
Laboratory vs. Industrial Routes
Byproduct Management Strategies
- Unreacted alkylating agents : Neutralized with aqueous NH4Cl before solvent recovery.
- Regioisomers : Controlled via temperature modulation during pyrazole formation (lower temperatures favor desired 3-isopropyl isomer).
Mechanistic Insights and Kinetic Studies
Pyrazole Cyclization Kinetics
The rate-determining step in pyrazole formation is the dehydration of the hydrazone intermediate. Kinetic studies reveal a second-order dependence on hydrazine and diketone concentrations, with an activation energy ($$E_a$$) of 85 kJ/mol.
Amine Coupling Selectivity
The use of bulky bases (e.g., DBU) suppresses N-alkylation side reactions, ensuring selective C-alkylation at the thienylmethyl group. Computational modeling (DFT) shows a 12.3 kcal/mol energy barrier for the desired pathway versus 15.7 kcal/mol for competing routes.
Chemical Reactions Analysis
Types of Reactions
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while substitution reactions could introduce new functional groups onto the pyrazole ring or the thienylmethyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole- and thiophene-containing methanamines, highlighting differences in substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Thienylmethyl vs. Other Groups: The thiophene moiety (shared with and ) enables π-π interactions, critical for binding aromatic residues in proteins.
Biological Relevance: CRBP1 inhibitors (e.g., ) share the thienylmethylamine motif, suggesting a role in retinoid-related pathways. Fluorinated analogs (e.g., ) may exhibit improved bioavailability. Pyridine-containing derivatives (e.g., ) introduce hydrogen-bonding capabilities, expanding target scope to enzymes with polar active sites.
Biological Activity
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and data sources.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Compounds containing pyrazole rings are noted for their potential in various pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial activities. The unique structural features of this compound contribute to its biological profile.
Key Biological Activities
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that pyrazole compounds exhibit antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
- CNS Activity : Pyrazole derivatives have been explored for their neuroprotective effects and potential in treating neurological disorders.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
Research Findings
Several studies have investigated the biological activity of similar pyrazole compounds. Below is a summary table comparing relevant compounds:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Antimicrobial | |
| 5-Methylpyrazole | Structure | Analgesic properties | Source |
| 4-Aminoantipyrine | Structure | Analgesic, Antipyretic | Source |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on a related pyrazole derivative demonstrated significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent reduction in inflammatory markers in animal models of arthritis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole compounds against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
